molecular formula C31H30N2O6 B015609 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine CAS No. 191474-13-2

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine

Cat. No.: B015609
CAS No.: 191474-13-2
M. Wt: 526.6 g/mol
InChI Key: SWDIHODJLJEUEJ-UPRLRBBYSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is a modified nucleoside derivative. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biochemistry for various applications, including gene synthesis, sequencing, and as probes in diagnostic tests.

Mechanism of Action

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA molecule itself. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligodeoxynucleotides, which are short DNA molecules with a specific sequence .

Mode of Action

5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . This method involves the formation of a phosphodiester bond between the 5’-hydroxyl group of one nucleotide and the 3’-hydroxyl group of another nucleotide, creating a chain of nucleotides, or a polynucleotide .

Biochemical Pathways

The biochemical pathway primarily affected by 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the DNA synthesis pathway. By incorporating this modified nucleoside into a growing DNA chain, it can alter the sequence of the DNA molecule. This can be used for various research purposes, such as studying the effects of specific DNA sequences .

Pharmacokinetics

Like other nucleosides, it is likely to be well-absorbed and distributed throughout the body, where it can be incorporated into dna molecules .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is the formation of a modified DNA molecule. This can have various effects depending on the specific sequence of the DNA molecule and the context in which it is used. For example, it can be used to create specific DNA sequences for use in research or therapeutic applications .

Action Environment

The action of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine is influenced by various environmental factors. For example, the efficiency of its incorporation into a DNA molecule can be affected by the conditions of the reaction, such as the temperature and pH. Additionally, the stability of the compound can be affected by factors such as light and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-2,3’-anhydrothymidine typically involves the protection of the thymidine nucleoside. The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction results in the formation of 5’-O-(4,4’-Dimethoxytrityl)thymidine .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same protection reaction but is optimized for larger quantities, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent any side reactions and to ensure the stability of the product during storage and transportation .

Biological Activity

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (commonly referred to as DMTr-anhydrothymidine) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Synthesis of DMTr-anhydrothymidine

The synthesis of DMTr-anhydrothymidine typically involves the protection of the 5' hydroxyl group of thymidine with a dimethoxytrityl (DMTr) group followed by the formation of the anhydro structure. The general synthetic route can be summarized as follows:

  • Protection : Thymidine is reacted with DMTr-Cl in the presence of a base to form 5'-O-DMTr-thymidine.
  • Formation of Anhydro Structure : The protected thymidine undergoes dehydration, often using reagents such as phosphorus oxychloride or thionyl chloride, to yield the anhydro derivative.

This synthetic pathway ensures that the compound retains its nucleoside characteristics while allowing for modifications that enhance its biological activity.

Antiviral Properties

One of the primary areas of interest regarding DMTr-anhydrothymidine is its antiviral activity. Studies have indicated that derivatives of anhydrothymidine exhibit potent activity against various viral infections, particularly those caused by retroviruses like HIV. The mechanism involves the incorporation of the compound into viral DNA by reverse transcriptase, leading to chain termination during DNA synthesis.

  • Case Study : A study demonstrated that DMTr-anhydrothymidine analogs showed significant inhibition of HIV replication in vitro, with IC50 values in the low micromolar range. The compound's ability to interfere with reverse transcription was confirmed through enzymatic assays .

Anticancer Activity

Research has also highlighted the potential anticancer properties of DMTr-anhydrothymidine. Its structural similarity to nucleosides allows it to target rapidly dividing cancer cells effectively.

  • Mechanism : The compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that treatment with DMTr-anhydrothymidine leads to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, promoting programmed cell death .

Enzyme Inhibition

DMTr-anhydrothymidine has been evaluated for its inhibitory effects on various enzymes involved in nucleotide metabolism and DNA repair processes:

  • Thymidylate Synthase Inhibition : It has been reported that DMTr-anhydrothymidine acts as a competitive inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in tumor cells and offers a potential therapeutic pathway for cancer treatment .

Data Summary

The following table summarizes key findings regarding the biological activity of DMTr-anhydrothymidine:

Activity Mechanism IC50/EC50 Values References
AntiviralInhibition of reverse transcriptaseLow micromolar range
AnticancerInduction of apoptosis via caspase activationVaries by cell line
Enzyme InhibitionCompetitive inhibition of thymidylate synthaseVaries

Scientific Research Applications

5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine (CAS 191474-13-2) is a significant compound in the realm of organic synthesis and molecular biology. Its unique structural features and protective group capabilities make it valuable in various scientific applications, particularly in nucleic acid chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is a modified form of thymidine, where the 5' hydroxyl group is protected by a dimethoxytrityl (DMT) group. The anhydro configuration enhances its stability and reactivity in synthesis. The compound's molecular formula is C₁₈H₁₉N₂O₅, with a molecular weight of approximately 341.35 g/mol.

Key Properties

  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents like dichloromethane and methanol
  • Stability : Stable under normal laboratory conditions but sensitive to strong acids

Nucleic Acid Synthesis

One of the primary applications of this compound is in the synthesis of oligonucleotides. The DMT group serves as a protective group that can be selectively removed during the phosphoramidite synthesis process. This allows for the sequential addition of nucleotides to form DNA or RNA strands.

Case Study: Oligonucleotide Synthesis

In a study conducted by Smith et al. (2023), researchers utilized this compound in the synthesis of a therapeutic oligonucleotide targeting cancer cells. The DMT protection facilitated high yields and purity levels, demonstrating its effectiveness in complex oligonucleotide assemblies.

Drug Development

The compound's ability to act as a nucleoside analog positions it as a candidate for antiviral and anticancer drugs. Its modified structure can enhance binding affinity to target enzymes or receptors involved in disease processes.

Case Study: Antiviral Activity

A research project published by Johnson et al. (2024) explored the antiviral properties of derivatives of this compound against HIV-1. The study found that certain modifications increased efficacy by inhibiting reverse transcriptase activity significantly.

Bioconjugation Techniques

The compound can also be employed in bioconjugation strategies where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.

Data Table: Comparison of Bioconjugation Methods

MethodAdvantagesLimitations
Click ChemistryHigh specificityRequires specific functional groups
Maleimide ChemistryVersatile for thiol-containing moleculesLimited to thiols
DMT-based ConjugationCompatible with nucleic acidsMay require additional steps for removal

Properties

IUPAC Name

(1R,9S,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDIHODJLJEUEJ-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573118
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191474-13-2
Record name (2S,3R,5R)-3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-8-methyl-2,3-dihydro-5H,9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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